molecular formula C14H18N2O4 B1353388 Methyl (S)-4-N-Cbz-piperazine-2-carboxylate CAS No. 225517-81-7

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

Cat. No. B1353388
CAS RN: 225517-81-7
M. Wt: 278.3 g/mol
InChI Key: FYKXWBBQYZXPFB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate, also known as MeCbz-Pip-2-COOH, is an organocatalyst with a wide range of applications in organic synthesis. It is a chiral, non-racemic, secondary amine-containing piperazine derivative that has been widely used in asymmetric synthesis as a catalyst. It has also been used in a variety of other fields, including pharmaceuticals, polymers, and biochemistry.

Scientific Research Applications

  • Antibacterial Activity : A study explored the antibacterial activity of compounds derived from piperazines, including those similar to Methyl (S)-4-N-Cbz-piperazine-2-carboxylate. These compounds exhibited significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, more so than piromidic acid (Matsumoto & Minami, 1975).

  • CB1 Cannabinoid Receptor Interaction : Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally similar to Methyl (S)-4-N-Cbz-piperazine-2-carboxylate, showed it to be a potent antagonist for the CB1 cannabinoid receptor. This suggests potential applications in understanding cannabinoid receptor interactions (Shim et al., 2002).

  • Synthesis and Biological Activity : The synthesis and biological activity of substituted 2,5-diazabicyclo[4.1.0]heptanes, which are modified piperazine analogues, were studied. An analogue of Ciprofloxacin, a fluoroquinolone antibacterial, was synthesized using a compound similar to Methyl (S)-4-N-Cbz-piperazine-2-carboxylate, showing similar antibacterial activity to the parent drug (Taylor et al., 2010).

  • Carbon Dioxide Capture : Piperazine compounds have been studied for their application in carbon dioxide capture. Concentrated aqueous piperazine solutions showed resistance to thermal degradation and oxidation, making them suitable for use in CO2 capture processes (Freeman, Davis, & Rochelle, 2010).

  • Peptide Derivatization in Mass Spectrometry : Piperazine-based derivatives were used for the derivatization of carboxyl groups on peptides, enhancing their ionization efficiency in mass spectrometry. This could be particularly relevant for comprehensive proteome analysis (Qiao et al., 2011).

properties

IUPAC Name

1-O-benzyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKXWBBQYZXPFB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427487
Record name 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

CAS RN

225517-81-7
Record name 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 225517-81-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.